molecular formula C6H5N3O3S B6254239 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione CAS No. 70661-80-2

2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione

Cat. No.: B6254239
CAS No.: 70661-80-2
M. Wt: 199.19 g/mol
InChI Key: REIOLZVTBJXGNA-UHFFFAOYSA-N
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Description

2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused pyridine-thiadiazine ring system with a trione functional group

Preparation Methods

The synthesis of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiadiazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trione group to corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of ATP-sensitive potassium channels, leading to various physiological effects . The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione can be compared with other thiadiazine derivatives, such as:

Properties

CAS No.

70661-80-2

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C6H5N3O3S/c10-6-8-5-4(2-1-3-7-5)13(11,12)9-6/h1-3H,(H2,7,8,9,10)

InChI Key

REIOLZVTBJXGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)NS2(=O)=O)N=C1

Purity

95

Origin of Product

United States

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